molecular formula C11H12I2O3 B13007786 3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid

3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid

Cat. No.: B13007786
M. Wt: 446.02 g/mol
InChI Key: JWSWOCMECQWTIC-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid is a halogenated aromatic carboxylic acid characterized by a 4-hydroxyphenyl ring substituted with iodine atoms at the 3 and 5 positions, coupled with a branched 3-methylbutanoic acid chain. This structure confers unique physicochemical properties, including high molecular weight (estimated ~494.06 g/mol based on analogous compounds) and lipophilicity due to the iodine substituents and alkyl chain .

Properties

Molecular Formula

C11H12I2O3

Molecular Weight

446.02 g/mol

IUPAC Name

3-(4-hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid

InChI

InChI=1S/C11H12I2O3/c1-11(2,5-9(14)15)6-3-7(12)10(16)8(13)4-6/h3-4,16H,5H2,1-2H3,(H,14,15)

InChI Key

JWSWOCMECQWTIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)C1=CC(=C(C(=C1)I)O)I

Origin of Product

United States

Preparation Methods

Direct Iodination of Hydroxyphenyl Precursors

One classical approach involves starting from 4-hydroxyphenyl derivatives and performing electrophilic aromatic substitution to introduce iodine atoms selectively at the 3 and 5 positions.

  • Reagents and Conditions : Iodine or iodine monochloride in the presence of oxidizing agents (e.g., iodic acid or nitric acid) under acidic conditions.
  • Challenges : Controlling diiodination without over-iodination or side reactions; maintaining the integrity of the hydroxy group.
  • Outcome : Formation of 4-hydroxy-3,5-diiodophenyl intermediates suitable for further functionalization.

Synthesis via Protected Intermediates and Coupling Reactions

  • Protection of the hydroxy group (e.g., as methyl ether or silyl ether) to prevent side reactions during iodination or side chain introduction.
  • Use of coupling agents such as dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDC) to form amide or ester linkages if the synthetic route involves peptide-like coupling steps.
  • Solid-phase synthesis techniques have been reported for related iodinated aromatic amino acid derivatives, involving cycles of protection, coupling, and deprotection to build complex molecules with high purity and yield.

Example from Patent Literature

A Belgian patent (BE509935A) describes preparation methods for iodinated hydroxyphenylpropanoic acids, which are structurally related to 3-(4-hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid. The patent outlines:

  • Starting from 4-nitrocinnamic acid derivatives.
  • Reduction and iodination steps to introduce iodine atoms at the 3 and 5 positions.
  • Subsequent functional group transformations to yield the target acid.

Alternative Synthetic Routes

  • Use of amino acid lipid conjugates involving 3-(4-hydroxy-3,5-diiodophenyl) derivatives as intermediates for drug delivery systems, indicating the compound’s utility and synthetic accessibility via lipidation and amino acid coupling.
  • Methyl ester derivatives of iodinated hydroxyphenylpropanoic acids (e.g., methyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate) have been synthesized as intermediates, suggesting esterification as a key step in preparation.

Data Table: Summary of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations/Notes Reference
Electrophilic Aromatic Iodination Iodine/Iodine monochloride, oxidants, acid Direct introduction of iodine Requires control to avoid over-iodination
Alkylation/Friedel-Crafts Acylation Alkyl halides, acyl chlorides, Lewis acids Efficient side chain introduction Possible side reactions, need for protection
Protection-Coupling-Deprotection Protecting groups (e.g., Boc, silyl ethers), DCC, EDC High purity, selective reactions Multi-step, time-consuming
Solid-Phase Synthesis (for analogs) Resin-bound amino acids, carbodiimide coupling Automated, scalable Specialized equipment required
Esterification (methyl esters) Methanol, acid catalysts Useful intermediates Requires subsequent hydrolysis for acid

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern on the aromatic ring and the integrity of the side chain.
  • Mass spectrometry and elemental analysis verify the incorporation of iodine atoms and molecular weight consistency (approx. 417.97 g/mol).
  • Purity and identity are typically confirmed by chromatographic methods (HPLC) and melting point analysis.
  • The compound’s stability is influenced by the hydroxy group and iodine substituents, requiring storage under inert atmosphere and low temperature to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The iodine atoms can be reduced to form a deiodinated product.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-(4-hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid, while reduction can produce a deiodinated derivative.

Scientific Research Applications

3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a thyroid hormone analog.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of thyroid-related disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. As a thyroid hormone analog, it binds to thyroid hormone receptors, modulating gene expression and influencing metabolic processes. The presence of iodine atoms enhances its affinity for these receptors, leading to potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Notes
3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid C₁₁H₁₂I₂O₃* ~494.06 3-methylbutanoic acid chain Potential research intermediate
Iodoalphionic acid (3-(4-Hydroxy-3,5-diiodophenyl)-2-phenylpropanoic acid) C₁₅H₁₂I₂O₃ 494.06 2-phenylpropanoic acid chain Historical use as a cholecystographic agent
3,5-Diiodo-L-tyrosine C₉H₉I₂NO₃ 432.98 Amino acid backbone (2-aminopropanoic acid) Thyroid hormone precursor
N-Acetyl-3,5-diiodo-L-tyrosine C₁₁H₁₁I₂NO₄ 475.02 Acetylated amino group Biochemical research
Sodium Iodoalphionate C₁₅H₁₁I₂NaO₃ 516.05 Sodium salt of Iodoalphionic acid Improved solubility for diagnostics

*Estimated based on Iodoalphionic acid’s molecular weight (C₁₅H₁₂I₂O₃ = 494.06 g/mol) with adjustment for the shorter chain.

Key Observations:

Backbone Variability: The target compound’s 3-methylbutanoic acid chain distinguishes it from Iodoalphionic acid’s 2-phenylpropanoic acid and 3,5-diiodotyrosine’s amino acid structure. This branching may enhance lipophilicity compared to straight-chain analogs . Tyrosine derivatives (e.g., 3,5-diiodo-L-tyrosine) feature an α-amino group critical for biological activity, such as thyroid hormone synthesis, whereas the target compound lacks this functionality .

For example, Iodoalphionic acid’s iodine atoms were historically exploited for X-ray contrast imaging .

Solubility and Salt Formation: The sodium salt of Iodoalphionic acid (Sodium Iodoalphionate) demonstrates how carboxylate salts improve aqueous solubility for diagnostic applications . The target compound’s free carboxylic acid group may similarly allow salt formation for enhanced bioavailability.

Functional and Pharmacological Differences

  • Iodoalphionic Acid: Used as a cholecystographic agent due to its selective biliary excretion, a property linked to its phenylpropanoic acid chain and iodinated aromatic core .
  • 3,5-Diiodo-L-tyrosine: A precursor in thyroxine (T4) synthesis, leveraging its amino acid structure for incorporation into thyroglobulin .
  • A ligand for studying iodine-containing biomolecules.

Physicochemical Data and Trends

Property Target Compound* Iodoalphionic Acid 3,5-Diiodo-L-tyrosine
LogP (Predicted) ~3.5–4.0 2.68 (experimental) ~1.5–2.0
Water Solubility Low Low (improved as sodium salt) Moderate (amino acid)
Melting Point Not reported 158–160°C >250°C (decomposes)

*Estimates based on structural analogs.

Biological Activity

3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid (often referred to as a thyroid hormone analog) has garnered attention in the scientific community due to its potential biological activities. This article explores its mechanisms, effects, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a diiodophenyl moiety with a hydroxyl group and a methylbutanoic acid side chain. Its structural uniqueness contributes to its interactions with biological systems, particularly as a thyroid hormone analog.

As a thyroid hormone analog, 3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid interacts with thyroid hormone receptors (TRs). This interaction modulates gene expression and influences metabolic processes. The iodine atoms in its structure enhance binding affinity to TRs, leading to significant biological effects such as:

  • Gene Regulation : Modulation of genes involved in metabolism.
  • Metabolic Influence : Impact on energy expenditure and thermogenesis.

1. Thyroid Hormone Activity

Research indicates that this compound mimics thyroid hormones, potentially influencing metabolic pathways. It has been studied for its ability to stimulate or inhibit various physiological functions associated with thyroid hormones.

2. Antioxidant Properties

Studies have shown that the compound exhibits antioxidant activity, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage is a contributing factor.

3. Antimicrobial Effects

Preliminary investigations suggest antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness against certain bacterial strains, making it a candidate for further development in antimicrobial therapies.

Case Studies and Experimental Data

A series of studies have been conducted to elucidate the biological activities of this compound:

Study FocusFindings
Thyroid ActivityDemonstrated binding affinity to TRs, influencing metabolic gene expression.
Antioxidant ActivityExhibited significant free radical scavenging capacity in vitro .
Antimicrobial ActivityShowed effectiveness against Staphylococcus aureus with an MIC of 1000 μg/mL .

Toxicological Profile

In silico studies have raised concerns regarding the toxicological profile of related compounds. The potential for adverse effects such as reproductive dysfunction and neurotoxicity has been noted, necessitating further investigation into safety profiles before therapeutic applications can be fully realized .

Comparative Analysis with Similar Compounds

The compound can be compared with other thyroid hormone analogs and related structures:

Compound NameStructural FeaturesUnique Aspects
3-(4-Hydroxy-3,5-diiodophenyl)propanoic acidShorter side chainLess potent as TR analog compared to the target compound.
3-(4-Hydroxy-3,5-diiodophenyl)lactateContains a lactate groupDifferent metabolic pathway involvement.
3,3’-Diiodo-L-thyronineDifferent iodine positioningEstablished therapeutic use in thyroid disorders.

Future Directions

Further research is warranted to explore the therapeutic potential of 3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid. Key areas for future investigation include:

  • Clinical Trials : To assess efficacy and safety in human subjects.
  • Mechanistic Studies : To clarify pathways involved in its biological activity.
  • Toxicology Assessments : To ensure safe application in medical settings.

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